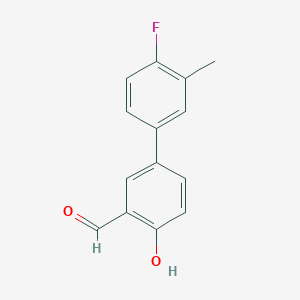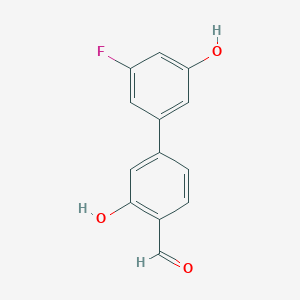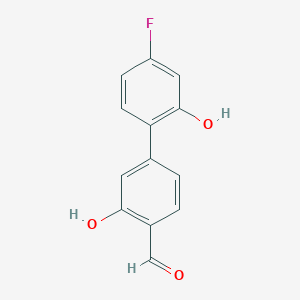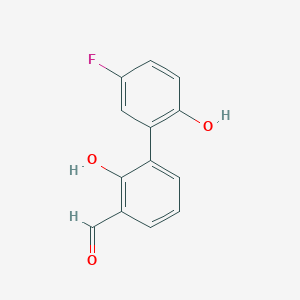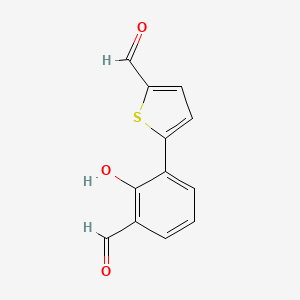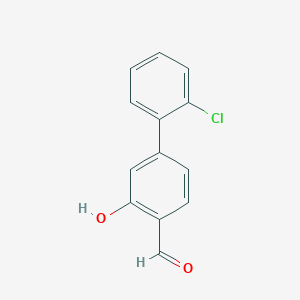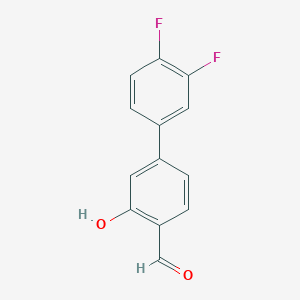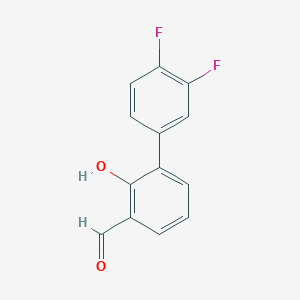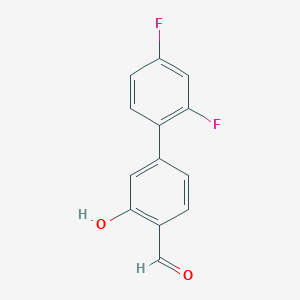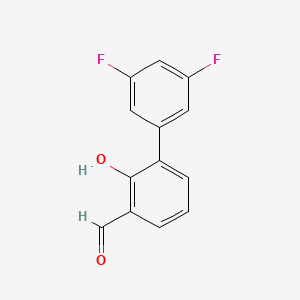
6-(3,5-Difluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Difluorophenyl)-2-formylphenol, 95% (herein referred to as 6-DF-2-FP) is a fluorinated phenol derivative with a wide range of potential applications in scientific research. It is a colorless to light yellow crystalline solid with a melting point of 124-127°C and a boiling point of 248°C. 6-DF-2-FP has a molecular weight of 246.2 g/mol and is soluble in ethanol, acetone, and other organic solvents.
Applications De Recherche Scientifique
6-DF-2-FP has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a starting material for the synthesis of other fluorinated compounds. Additionally, 6-DF-2-FP has been used as a model compound for studying the reactivity of fluorinated phenols.
Mécanisme D'action
6-DF-2-FP is a fluorinated phenol derivative, which means it contains a fluorine atom in the phenol ring. This fluorine atom is highly reactive and can be used to facilitate a variety of reactions. The reactivity of 6-DF-2-FP is due to the presence of the fluorine atom, which increases the reactivity of the phenol ring and makes it more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
6-DF-2-FP has not been studied extensively for its biochemical and physiological effects. However, it is known to be a strong inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation, pain, and fever. Inhibition of COX by 6-DF-2-FP may therefore have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-DF-2-FP is a useful reagent for a variety of laboratory experiments due to its high reactivity and solubility in organic solvents. Its reactivity makes it a useful catalyst for the synthesis of a variety of compounds and its solubility makes it easy to work with in the lab. However, 6-DF-2-FP is also a strong inhibitor of COX, which can interfere with certain laboratory experiments.
Orientations Futures
Given the potential applications of 6-DF-2-FP, there are many potential future directions for research. These include the development of new methods for its synthesis, the study of its biochemical and physiological effects, and the exploration of its potential applications in drug discovery and development. Additionally, further research into the mechanism of action of 6-DF-2-FP and its reactivity could lead to the development of new catalysts and reagents for use in the laboratory. Finally, the development of new methods for the purification and isolation of 6-DF-2-FP could be beneficial for its use in the laboratory.
Méthodes De Synthèse
6-DF-2-FP can be synthesized from 3,5-difluorophenol and formic acid. The reaction is carried out in an inert atmosphere at a temperature of 120-130°C for 3-4 hours. The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF). The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYROAFVFVVKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685126 |
Source


|
| Record name | 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
794586-21-3 |
Source


|
| Record name | 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

